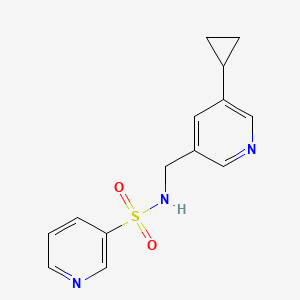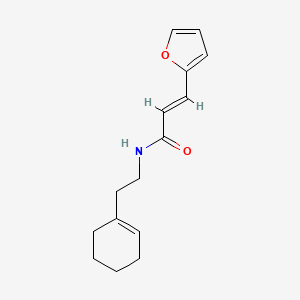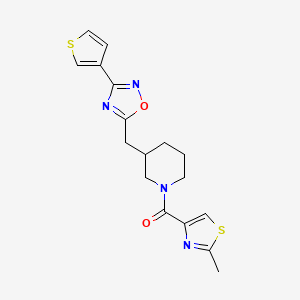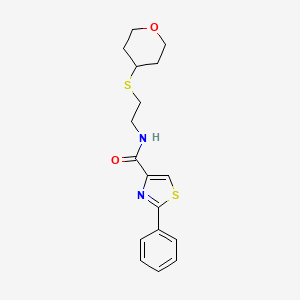
N-((5-cyclopropylpyridin-3-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonamides are a group of synthetic antimicrobial drugs that contain the sulfonamide functional group. They are known for their broad-spectrum antimicrobial activity and are used in the treatment of a variety of bacterial infections .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (SO2) attached to a nitrogen atom, which is then attached to a benzene ring or other aromatic compound .
Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction. They can also participate in reactions with other functional groups present in the molecule .
Aplicaciones Científicas De Investigación
Environmental Science and Human Exposure
- Perfluorinated Sulfonamides in Indoor and Outdoor Environments: A study revealed the occurrence and source strength of several perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air in Ottawa, Canada. It highlighted the significant indoor concentrations of PFASs like N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE), establishing indoor air as a crucial source of environmental exposure. This research contributes to understanding the environmental presence and human exposure risk of sulfonamide compounds (Shoeib et al., 2005).
Pharmacokinetics and Human Health
- Polyfluoroalkyl Chemicals and Health Outcomes: Research into polyfluoroalkyl substances (PFCs), which include sulfonamide groups, has investigated their presence in the U.S. population and potential health implications. A study analyzed serum samples for concentrations of PFCs, finding widespread exposure among participants. This kind of research underscores the importance of monitoring exposure to sulfonamide-related compounds and assessing their potential health risks (Calafat et al., 2007).
Toxicology and Risk Assessment
- Exposure to Organophosphorus and Pyrethroid Pesticides: A cross-sectional study in South Australia assessed the environmental exposure of preschool children to neurotoxic insecticides, including organophosphorus (OP) and pyrethroid (PYR) compounds. This research reflects the broader scope of evaluating human exposure to various chemicals, including sulfonamides, and their potential health impacts (Babina et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-20(19,14-2-1-5-15-10-14)17-8-11-6-13(9-16-7-11)12-3-4-12/h1-2,5-7,9-10,12,17H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQHDMUHHCRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2675083.png)
![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)
![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)

![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

